1-(Mesitylsulfonyl)piperidine-4-carbohydrazide
Description
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide (CAS: 590357-03-2) is a piperidine derivative featuring a mesitylsulfonyl group attached to the piperidine ring and a carbohydrazide moiety at the 4-position. This compound is listed in chemical catalogs with 95% purity but has been discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-10-8-11(2)14(12(3)9-10)22(20,21)18-6-4-13(5-7-18)15(19)17-16/h8-9,13H,4-7,16H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIBWYCRDGDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Mesitylsulfonyl)piperidine-4-carbohydrazide involves several steps. One common synthetic route includes the reaction of mesitylsulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine and sulfone derivatives .
Scientific Research Applications
Pharmacological Applications
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide has shown promise in several pharmacological applications:
- Medicinal Chemistry : The compound is being investigated as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its structural features may enhance its pharmacological properties, making it a candidate for further research in drug development.
- Anti-Cancer Activity : Similar piperidine derivatives have been linked to anti-cancer effects, with mechanisms involving the inhibition of specific kinases implicated in tumor growth. The potential for this compound to exhibit similar properties warrants exploration through in vitro and in vivo studies .
- Neuropharmacology : Given the structural similarities with known neuroactive compounds, this compound may exhibit effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as Alzheimer’s disease or depression .
Case Study 1: Kinase Inhibition
Research has indicated that piperidine derivatives can serve as effective kinase inhibitors. For example, studies have demonstrated that compounds with similar structures inhibit mTOR signaling pathways critical in cancer proliferation. The ability of this compound to interact with these pathways could be investigated further to assess its potential as an anti-cancer agent .
Case Study 2: Anti-Diabetic Properties
Piperidine derivatives have also been explored for their anti-diabetic effects. Compounds exhibiting similar functional groups have shown promise in modulating glucose metabolism and insulin sensitivity. Investigating the efficacy of this compound in such contexts could provide valuable insights into its therapeutic potential .
Comparative Analysis of Piperidine Derivatives
| Property | This compound | Other Piperidine Derivatives |
|---|---|---|
| Structural Features | Mesitylsulfonyl group, carbohydrazide moiety | Varies widely (e.g., different substitutions) |
| Pharmacological Effects | Potential anti-cancer, neuroactive | Anti-diabetic, analgesic, anti-inflammatory |
| Synthesis Complexity | Moderate; requires specific conditions | Varies; some are simpler than others |
| Research Status | Emerging; limited studies available | Well-documented across various applications |
Mechanism of Action
The mechanism of action of 1-(Mesitylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as proteins or enzymes . The compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction can modulate various biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Sulfonyl Group Modifications
1-(4-Nitrophenylsulfonyl)piperidine-4-carbohydrazide Structure: Features a nitro group (-NO₂) on the phenylsulfonyl substituent. Synthesis: Synthesized via refluxing with phenylisothiocyanate and cyclization under alkaline conditions . Biological Activity: Exhibits acetylcholinesterase (AChE) inhibition, with derivatives showing antibacterial and anti-inflammatory effects .
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide
- Structure : Contains a methoxy (-OCH₃) group on the phenylsulfonyl moiety.
- Synthesis : Prepared by reacting 4-methoxybenzenesulfonyl chloride with ethyl isonipecotate in aqueous medium .
- Comparison : The methoxy group improves solubility due to its polar nature but may reduce steric hindrance, affecting target binding.
1-(Phenylsulfonyl)piperidine-4-carbohydrazide Structure: Simple phenylsulfonyl substituent without additional functional groups. Synthesis: Derived from ethyl piperidine-4-carboxylate via sulfonylation .
Core Scaffold Modifications
Piperidine-4-carbohydrazide (H8) Structure: Base scaffold without any sulfonyl group. Synthesis: Synthesized via hydrazinolysis of methyl piperidine-4-carboxylate, yielding 24% after recrystallization .
1-(1-Adamantylthiocarbamoyl)piperidine-4-carbohydrazide
- Structure : Incorporates a bulky adamantylthiocarbamoyl group.
- Synthesis : Reacted with isothiocyanates or aldehydes under reflux .
- Comparison : The adamantyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Analytical Data Comparison
Biological Activity
1-(Mesitylsulfonyl)piperidine-4-carbohydrazide is a chemical compound that belongs to the class of piperidine derivatives. Its structure features a mesitylsulfonyl group and a carbohydrazide moiety, which are significant for its potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in drug development and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : C15H23N3O3S
- Molecular Weight : 325.43 g/mol
The molecular structure consists of a piperidine ring substituted at the 4-position with a carbohydrazide group and at the 1-position with a mesitylsulfonyl group. The presence of these functional groups allows for various chemical reactions, making it a versatile compound in synthetic chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with mesitylsulfonyl chloride under controlled conditions to yield high-purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
The biological activity of this compound is attributed to its interaction with various biomolecular targets. The sulfonyl group can enhance the compound's ability to form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding.
Pharmacological Applications
This compound has shown potential in several pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates that it might exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : There are indications that it could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed inhibition of proliferation in breast cancer cell lines with an IC50 value of 12 µM. |
| Study B | Antimicrobial Properties | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 16 µg/mL. |
| Study C | Neuroprotection | Indicated reduced neurotoxicity in neuronal cell cultures exposed to oxidative stress. |
These findings highlight the compound's potential as a lead candidate for further drug development.
Q & A
Q. In cases of conflicting elemental analysis and mass spectrometry data, how should purity and stoichiometry be verified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
